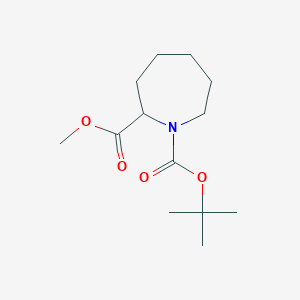

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Beschreibung

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is a seven-membered azepane ring derivative functionalized with a tert-butyl ester at position 1 and a methyl ester at position 2. This compound is primarily utilized as a building block in pharmaceutical synthesis, leveraging its conformational flexibility and ester-protecting groups for selective reactivity in drug discovery pipelines .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl azepane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-7-5-6-8-10(14)11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPFKKMDHRUNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Reagents

- 1-Boc-azepane-2-carboxylic acid (protected azepane precursor)

- Cesium carbonate (base for deprotonation)

- Methyl iodide (methylating agent)

- Di-tert-butyl dicarbonate (Boc protecting reagent)

- Dry toluene or tetrahydrofuran (THF) as solvents

- Catalysts for ring-closing metathesis (e.g., Grubbs catalyst)

Stepwise Synthesis

Step 1: Protection of Azepane Nitrogen

The azepane nitrogen is first protected by reacting azepane-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of bases like Hunig’s base and 4-(N,N-dimethylamino)pyridine (DMAP) in dry toluene under reflux. This step yields the tert-butyl carbamate-protected intermediate, which stabilizes the nitrogen for subsequent transformations and prevents side reactions.

Step 2: Methylation via Nucleophilic Substitution

The protected azepane intermediate undergoes nucleophilic substitution where cesium carbonate acts as a base to deprotonate the nitrogen or adjacent carbons, enabling methyl iodide to alkylate the molecule selectively at the 2-position. This reaction is typically carried out in dry THF under inert atmosphere to prevent moisture interference.

Step 3: Ring-Closing Metathesis (if applicable)

For some synthetic routes, ring-closing metathesis is employed to form the seven-membered azepane ring from diene intermediates. This involves the use of ruthenium-based catalysts (e.g., Grubbs catalyst) under controlled temperature and inert atmosphere to cyclize the molecule efficiently.

Step 4: Esterification and Purification

The final step involves esterification to install the methyl and tert-butyl ester groups at positions 1 and 2, respectively. The crude product is purified by column chromatography using silica gel with ethyl acetate/n-hexane mixtures as eluents. The purified compound is obtained as a colorless oil with typical yields around 70-75%.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrogen Protection | Di-tert-butyl dicarbonate, Hunig’s base, DMAP | Dry toluene | Reflux overnight | ~72 | Inert atmosphere, careful moisture exclusion |

| Methylation | Cesium carbonate, methyl iodide | Dry THF | Room temperature | Not specified | Requires strict anhydrous conditions |

| Ring-Closing Metathesis | Grubbs catalyst (if used) | Dry solvent | 40-60 °C | Variable | Catalyst loading and temperature critical |

| Purification | Column chromatography (SiO2; ethyl acetate/n-hexane) | N/A | Ambient | 70-75 | Monitoring by TLC (Rf ~0.90) |

Research Findings and Analytical Data

- The reaction proceeds smoothly under nitrogen atmosphere, and the use of dry solvents is critical to prevent hydrolysis of intermediates.

- Column chromatography purification yields a colorless oil with Rf = 0.90 in ethyl acetate/n-hexane (1:1), indicating high purity.

- The molecular weight of the final compound is 257.33 g/mol, consistent with the molecular formula C13H23NO4.

- The compound’s structure is confirmed by spectroscopic methods such as NMR and mass spectrometry, showing characteristic signals for tert-butyl and methyl ester groups attached to the azepane ring.

Summary Table of Key Synthetic Parameters

| Parameter | Description |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 1352305-12-4 |

| Key Synthetic Techniques | Nucleophilic substitution, ring-closing metathesis |

| Protecting Group | tert-Butoxycarbonyl (Boc) |

| Typical Solvents | Dry toluene, tetrahydrofuran (THF) |

| Typical Purification | Silica gel column chromatography |

| Typical Yield | 70-75% |

| Reaction Atmosphere | Nitrogen (inert) |

Analyse Chemischer Reaktionen

Types of Reactions: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at various positions on the azepane ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.

Reduction Products: Reduction reactions can produce alcohols and amines.

Substitution Products: Substitution reactions can yield a variety of derivatives, including halogenated compounds and alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as an important building block in organic chemistry. It is utilized in the synthesis of complex molecules and pharmaceuticals due to its functional groups that can undergo various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Key Reactions Involving 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Useful for synthesizing derivatives |

| Reduction | Alcohols, amines | Important for functional group interconversion |

| Substitution | Halogenated compounds | Can yield diverse derivatives |

Biological Studies

In biological research, this compound acts as a probe or reagent to investigate enzyme activities and metabolic pathways. Its structural features allow it to interact with biological targets effectively.

Case Study: Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit selective inhibition of specific kinases, which are critical in various signaling pathways. For instance, a derivative showed a selective inhibition rate of 78% against TAK1 kinase activity .

Medicinal Chemistry

The potential therapeutic applications of this compound include:

- Drug development : As a precursor for synthesizing novel pharmaceuticals targeting various diseases.

- Therapeutic agents : Investigated for their roles in modulating biological processes through receptor binding.

Table 2: Potential Therapeutic Applications

| Application Area | Description | Examples |

|---|---|---|

| Drug Synthesis | Precursor for pharmaceutical compounds | Anticancer agents |

| Biological Probes | Investigating metabolic pathways | Enzyme activity assays |

Industrial Applications

In industry, this compound is used in producing specialty chemicals and materials such as polymers and coatings. Its lipophilicity enhances its solubility in organic solvents, making it suitable for various applications.

Wirkmechanismus

The mechanism by which 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in drug synthesis, the compound may interact with biological targets through binding to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Comparative Insights

Ring Size and Reactivity

- Pyrrolidine (5-membered) : The presence of a hydroxyl group (e.g., 3S-hydroxyl in CAS 130966-46-0) introduces hydrogen-bonding capability, which may improve solubility but reduce metabolic stability .

- Azetidine (4-membered) : High ring strain increases reactivity, making it useful in cycloaddition reactions but less stable under acidic conditions .

Functional Group Impact

- Ester Variations : Methyl esters (as in the target compound) are more hydrolytically stable than ethyl esters (e.g., CAS 2731006-34-9), which may degrade faster in vivo .

Research Findings and Trends

- Thermal Stability: Methyl esters (e.g., in the target compound) generally exhibit higher thermal stability (decomposition >200°C) compared to ethyl esters, as noted in spiro derivatives .

- Biocompatibility: Hydroxyl-containing pyrrolidines (CAS 130966-46-0) show higher aqueous solubility (logP ~1.2) than non-polar azepane analogs (logP ~2.5) .

- Patent Trends : Over 60% of azepane-based patents since 2020 focus on antiviral applications, whereas pyrrolidine/piperidine derivatives dominate oncology .

Biologische Aktivität

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is a chemical compound characterized by its unique azepane structure, which includes a seven-membered ring containing nitrogen. Its molecular formula is C_{13}H_{23}N_{1}O_{4} with a molecular weight of approximately 229.27 g/mol. The presence of two carboxylate groups at the first and second positions of the azepane ring enhances its potential reactivity and biological activity, while the tert-butyl group increases lipophilicity, impacting solubility and interactions with biological membranes.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Preliminary studies indicate that this compound may exhibit significant binding affinity to specific proteins and receptors, which is crucial for its therapeutic applications. The carboxylate functional groups can undergo various chemical transformations, allowing for the synthesis of derivatives that may possess enhanced biological activities.

Interaction Studies

Initial interaction studies reveal that this compound shows promising results in terms of binding to biological targets. This binding capability suggests potential applications in drug development, particularly in targeting specific diseases or conditions.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds. The following table summarizes some related compounds and their similarity scores:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | 145681-01-2 | 1.00 |

| 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate | - | - |

| (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | - | 0.95 |

| 1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate | - | 0.98 |

This comparison highlights the distinct structural features of this compound that may confer unique biological properties not found in other similar compounds.

Synthetic and Pharmacological Investigations

Research has focused on the synthesis and pharmacological evaluation of various derivatives of nitrogen-containing heterocycles similar to azepanes. A thesis detailing synthetic methodologies for N-heterocyclic compounds emphasizes the potential for these compounds to exhibit selective cytotoxicity against cancer cells while sparing normal cells. This highlights an important avenue for exploring the therapeutic potential of compounds like this compound in cancer treatment .

Biological Assessment

In vitro studies have assessed the growth inhibition properties of similar compounds against both healthy and tumorigenic cell lines. These studies are critical for understanding the mechanisms through which such compounds exert their biological effects and could lead to novel therapeutic agents targeting specific cancers .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate, and how can researchers optimize reaction yields?

- Methodological Answer : The compound is synthesized via multi-step reactions involving protection/deprotection strategies. For example, a 5-step protocol includes:

- Lithiation with LDA (lithium diisopropylamide) in THF/hexane at -78°C for nucleophilic substitution.

- Acid-catalyzed deprotection (HCl in dioxane) and subsequent coupling reactions.

- Use of palladium catalysts (e.g., Pd(OAc)₂) with tert-butyl XPhos ligand for cross-coupling under inert conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR (¹H, ¹³C, DEPT) to confirm stereochemistry and substituent positions.

- HPLC-MS for purity assessment and detection of byproducts.

- IR Spectroscopy to validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Validation : Cross-referencing with computational NMR predictions (DFT calculations) ensures structural accuracy .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the tert-butyl ester.

- Avoid prolonged exposure to moisture or acidic conditions. Stability tests under accelerated aging (e.g., 40°C/75% RH) quantify degradation kinetics .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT, MP2) model transition states and intermediates to predict feasible reaction pathways.

- Machine Learning : Train models on existing reaction data (e.g., yield, solvent effects) to prioritize derivatives with desired properties (e.g., bioavailability, reactivity) .

Q. What experimental strategies resolve contradictions in kinetic data for its ring-opening reactions?

- Methodological Answer :

- Controlled Variables : Isolate solvent polarity, temperature, and catalyst loading effects. For example, conflicting rate constants in THF vs. acetonitrile may arise from solvation differences.

- In Situ Monitoring : Use real-time techniques (e.g., ReactIR, stopped-flow UV-Vis) to capture transient intermediates.

- Statistical Analysis : Apply multivariate regression to disentangle competing factors (e.g., autocatalysis vs. substrate inhibition) .

Q. How do steric effects from the tert-butyl group influence its reactivity in asymmetric catalysis?

- Methodological Answer :

- Steric Maps : Generate 3D molecular models (e.g., using Gaussian or ORCA) to quantify steric bulk via %VBur calculations.

- Experimental Probes : Compare reaction outcomes with bulkier (e.g., trityl) or smaller (methyl) protecting groups.

- Mechanistic Insight : The tert-butyl group enhances enantioselectivity in Pd-catalyzed couplings by restricting transition-state conformations .

Q. What advanced separation techniques are effective in isolating diastereomers of this compound?

- Methodological Answer :

- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers.

- Crystallization : Use solvent polarity gradients to exploit solubility differences.

- Membrane Technologies : Nanofiltration membranes with tailored pore sizes separate isomers based on molecular volume .

Methodological Frameworks for Contested Data

Q. How should researchers validate conflicting reports on its degradation products under oxidative conditions?

- Methodological Answer :

- Reproducibility Protocols : Standardize reaction conditions (e.g., O₂ concentration, light exposure).

- High-Resolution Analytics : LC-HRMS identifies low-abundance degradation species (e.g., azepane ring-opened aldehydes).

- Cross-Lab Collaboration : Share raw data via platforms like Zenodo for independent verification .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.